Citrusinine I

Overview

Description

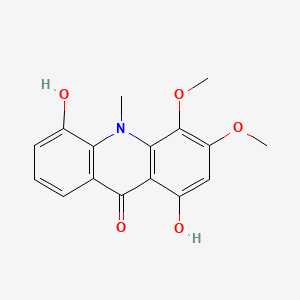

Citrusinine I is an acridone alkaloid primarily isolated from Atalantia monophylla (Rutaceae family) and other citrus plants. Structurally, it features a tricyclic aromatic core with hydroxyl, methoxy, and methyl substituents (Fig. 1, II) . Additionally, this compound exhibits antiviral activity against herpes simplex virus types 1 and 2 and moderate anticancer activity .

Its drug-likeness parameters, such as molecular weight (301.29 g/mol), LogP (2.04), hydrogen bond donors (2), and acceptors (5), comply with Lipinski’s and Veber’s rules, indicating favorable oral bioavailability .

Preparation Methods

Botanical Sources and Initial Extraction Protocols

Citrusinine I is predominantly extracted from the leaves of Galipea longiflora (Rutaceae family), though it has also been identified in Citrus reticulata root bark and Paramignya trimera stems . The extraction process typically begins with solvent-based isolation, leveraging the compound’s solubility in polar organic solvents.

Ethanol-Based Ultrasonic-Assisted Extraction

The patented method for this compound preparation employs continuous countercurrent ultrasonic extraction (CCUE) using ethanol solutions (70–95% v/v) . This technique enhances mass transfer efficiency by combining ultrasonic cavitation with countercurrent solvent flow. Key parameters include:

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Ethanol concentration | 70–95% | Higher concentrations improve alkaloid solubility. |

| Ultrasonic frequency | 50–80 kHz | Increased cavitation enhances cell wall disruption. |

| Extraction temperature | 25–55°C | Moderate heat prevents thermal degradation. |

| Extraction time | 20–100 minutes | Prolonged exposure maximizes compound release. |

For example, a 10 kg batch of Galipea longiflora leaves processed with 70% ethanol at 35°C for 50 minutes yielded 98.5% pure this compound after downstream purification .

Chromatographic Purification Techniques

Alumina Column Chromatography

The crude ethanol extract is concentrated and subjected to alumina column chromatography for preliminary purification. Aluminum oxide (80–120 mesh) serves as the stationary phase, with chloroform-acetone (1:1 v/v) as the mobile phase . This step removes non-polar contaminants, with eluent volumes optimized to 4–7 column volumes for efficient this compound recovery.

Critical Factors:

-

Mesh size : Finer alumina (120 mesh) increases surface area for adsorption but may prolong elution time.

-

Solvent ratio : Chloroform-acetone mixtures balance polarity to selectively elute this compound while retaining impurities .

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for high-resolution separation, utilizing a C8-bonded stationary phase and acetonitrile-0.15% ethylenediamine (32:68 v/v) mobile phase . UV detection at 228 nm ensures precise fraction collection.

Operational Parameters:

| Parameter | Specification |

|---|---|

| Column dimensions | 25 cm × 4 cm (length × diameter) |

| Particle size | 10 μm |

| Flow rate | 20 mL/min |

| Injection volume | 20 mL |

This step achieves near-complete separation of this compound from structurally similar acridone alkaloids, with purity exceeding 97% .

Recrystallization and Final Purification

The HPLC-eluted fractions are concentrated and recrystallized using chloroform-acetone mixtures (2:1 to 3:1 v/v) to obtain high-purity crystals. Lyophilization ensures solvent removal without thermal degradation.

Recrystallization Optimization:

-

Solvent ratio : Chloroform-acetone (3:1) yields well-defined crystals with minimal co-precipitation .

-

Temperature gradient : Gradual cooling from 45°C to 4°C enhances crystal formation.

Analytical Characterization

Post-purification, this compound is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Key spectral data includes:

1H NMR (500 MHz, methanol-d4):

13C NMR (125 MHz, methanol-d4):

These data align with published spectra, confirming structural integrity .

Challenges and Methodological Optimization

Yield Limitations:

-

Plant variability : Seasonal and geographical variations in alkaloid content affect extraction efficiency.

-

Scale-up bottlenecks : Transitioning from lab-scale CCUE to industrial systems requires optimizing solvent recycling and ultrasonic uniformity.

Purity Enhancements:

Chemical Reactions Analysis

Types of Reactions: Citrusinine I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydroxy derivatives .

Scientific Research Applications

Citrusinine I has a wide range of scientific research applications:

Mechanism of Action

Citrusinine I exerts its effects primarily through its interaction with biological targets. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the replication process . This mechanism is particularly effective against viruses like herpes simplex virus, where it inhibits viral replication . Additionally, this compound has been shown to inhibit photosynthesis by targeting both photosystem I and II .

Comparison with Similar Compounds

Citrusinine I belongs to a broader class of acridone alkaloids, many of which share structural similarities but exhibit distinct bioactivities. Below is a detailed comparison with key analogs:

Antioxidant Activity

This compound demonstrates potent ABTS radical scavenging activity (IC₅₀ = 33.77 µM), outperforming hydrogen peroxide (reference compound) and showing comparable efficacy to other acridones like glycosparvarine (IC₅₀ = 19.98 µM) and citruscridone (IC₅₀ = 1.72 µM) . However, Citrusinine II (IC₅₀ = 19.98 µM) exhibits superior antioxidant activity due to its lower LogP (1.68), enhancing solubility and radical interaction .

Table 1: Antioxidant and Anti-AChE Activities of Acridones

| Compound | ABTS IC₅₀ (µM) | Anti-AChE Inhibition (%) |

|---|---|---|

| This compound | 33.77 | 35.37 |

| Citrusinine II | 19.98 | 42.56 |

| Glycosparvarine | 19.98 | 42.56 |

| Citruscridone | 1.72 | 35.37 |

| Buxifoliadine C | 4.55 | 58.33 |

| Atalaphylline | 46.24 | 58.33 |

Anti-AChE Activity

While this compound inhibits AChE (35.37%), it is less potent than Buxifoliadine C (58.33%) and Atalaphylline (58.33%), which possess bulkier substituents that enhance enzyme binding . Citrusinine II (42.56% inhibition) also outperforms this compound, likely due to its additional hydroxyl group improving polar interactions with AChE’s catalytic site .

Antiviral Activity

In contrast, Type III acridone derivatives inhibit dengue and Junin viruses but lack specificity for herpesviruses .

Anticancer Activity

In cancer cell viability assays, this compound (69.32% viability) is less cytotoxic than Citrusinine II (54.09%) and glycosparvarine (50.94%). The presence of a methoxy group at position 2 in this compound may reduce its anticancer potency compared to analogs with hydroxyl substitutions .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of Key Acridones

| Compound | Molecular Weight | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| This compound | 301.29 | 2.04 | 80.92 | 2 | 5 |

| Citrusinine II | 287.27 | 1.68 | 91.92 | 3 | 5 |

| Glycosparvarine | 287.37 | 1.66 | 91.92 | 3 | 5 |

| Buxifoliadine C | 325.36 | 4.55 | 82.55 | 3 | 4 |

Key Research Findings and Implications

- Multi-Target Action : this compound’s dual inhibition of AChE and Aβ aggregation positions it as a promising AD therapeutic, though Citrusinine II and Buxifoliadine C show broader efficacy .

- Structural-Activity Relationship (SAR) : Hydroxyl groups enhance antioxidant and AChE inhibitory activities, while methoxy groups may reduce cytotoxicity .

- Limitations : this compound’s moderate LogP and TPSA limit its CNS penetration compared to Citrusinine II, necessitating structural optimization for improved bioavailability .

Biological Activity

Citrusinine I, a compound derived from the acridone family, has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in neuroprotection and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is known to exhibit various pharmacological properties. It is primarily extracted from plants such as Citrus reticulata and Atalantia monophylla .

1. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced cell death. In vitro studies using human neuroblastoma SH-SY5Y cells showed that this compound could protect cells from hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptide-induced toxicity. The compound was effective at a non-toxic concentration of 10 µM, significantly improving cell viability compared to untreated controls .

Table 1: Neuroprotective Effects of this compound

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 100 | - |

| H₂O₂ Only | 49 | 250 |

| This compound + H₂O₂ | 80 | 10 |

| Aβ Only | 45 | 25 |

| This compound + Aβ | 75 | 10 |

The protective mechanism is believed to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 2 to 20 nM, indicating potent activity compared to standard inhibitors .

2. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, showing promising results comparable to conventional antibiotics .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In MTT assays, it demonstrated moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC₅₀ values varied based on the cell line tested, indicating selective toxicity .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 50 |

| PC-3 | 60 |

| Caco2 | 70 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymes : The compound effectively inhibits AChE and BChE, which are critical in neurodegenerative diseases like Alzheimer's .

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, this compound protects against oxidative damage in neuronal cells .

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that this compound disrupts bacterial cell membranes or inhibits critical metabolic pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for neurodegenerative diseases. In animal models treated with this compound, significant improvements in cognitive functions were observed alongside reduced markers of oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for isolating Citrusinine I from citrus species, and how do solvent systems influence purity?

- Methodological Answer: this compound isolation typically employs column chromatography with polar (e.g., methanol-water) and nonpolar (e.g., hexane-ethyl acetate) solvent gradients. Recent studies recommend reverse-phase HPLC with C18 columns (70% methanol/30% 0.1% formic acid) for higher purity (≥95%) . Solvent polarity directly impacts yield: polar solvents enhance solubility but may co-elute phenolic impurities, requiring post-purification steps like recrystallization .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

- Methodological Answer: Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Key NMR signals include aromatic protons (δ 6.8–7.2 ppm) and a quinoline backbone (δ 8.3 ppm for H-5). HR-MS typically shows [M+H]⁺ at m/z 324.1442 . Purity validation requires HPLC-DAD with λmax at 270 nm .

Q. What in vitro assays are standard for evaluating this compound’s antioxidant activity?

- Methodological Answer: DPPH radical scavenging and FRAP assays are widely used. For DPPH, IC₅₀ values ≤50 µg/mL indicate high activity, but results vary with solvent (e.g., ethanol vs. DMSO) due to this compound’s low aqueous solubility. Positive controls (e.g., ascorbic acid) and triplicate measurements are essential to minimize variability .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s cytotoxic potency across cancer cell lines?

- Methodological Answer: Discrepancies in IC₅₀ values (e.g., 12 µM in HeLa vs. 45 µM in MCF-7) may arise from cell culture conditions (e.g., serum concentration, incubation time). A factorial design comparing dose-response curves under standardized conditions (e.g., 48h exposure, 10% FBS) can isolate confounding variables. Meta-analysis of existing data should account for assay type (MTT vs. SRB) .

Q. How can molecular docking and proteomics elucidate this compound’s mechanism of action in apoptosis induction?

- Methodological Answer: Docking studies (AutoDock Vina) identify binding affinities to apoptosis-related targets (e.g., Bcl-2, caspase-3). Proteomic profiling (LC-MS/MS) of treated cells reveals upregulated pro-apoptotic proteins (e.g., Bax, cytochrome c). Validate findings with siRNA knockdowns to confirm pathway specificity .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer: Bioavailability challenges (e.g., low Cmax in rodent models) require formulation adjustments: nanoencapsulation (PLGA nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine). LC-MS/MS plasma assays with a lower LOQ (1 ng/mL) improve detection in pharmacokinetic profiles .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s reported antioxidant vs. pro-oxidant effects?

- Methodological Answer: Pro-oxidant activity (e.g., ROS generation at >100 µM) may depend on cell type redox status. Use redox-sensitive dyes (DCFH-DA) with flow cytometry to quantify ROS under controlled O₂ levels. Statistical models (ANOVA with post-hoc Tukey) can identify threshold concentrations for dual effects .

Q. What criteria ensure reproducibility in this compound’s synergistic studies with chemotherapeutic agents?

- Methodological Answer: Synergy (e.g., with doxorubicin) should be assessed via Combination Index (CI) using Chou-Talalay method. Standardize molar ratios (e.g., 1:1, 1:2) and validate with clonogenic assays. Report CI values with 95% confidence intervals to address variability .

Q. Framework Adaptation for Rigorous Inquiry

Q. How can the FINER criteria improve the design of this compound studies?

- Feasible: Ensure access to analytical standards and validated cell lines.

- Interesting: Explore understudied mechanisms (e.g., epigenetic modulation).

- Novel: Investigate this compound’s role in drug resistance reversal.

- Ethical: Adhere to NIH guidelines for in vivo toxicity testing.

- Relevant: Align with gaps in natural product drug discovery .

Q. What PICO(T) elements apply to preclinical this compound research?

- Population: Triple-negative breast cancer (MDA-MB-231) vs. non-cancerous cells (MCF-10A).

- Intervention: this compound (10–100 µM) with/without hypoxia.

- Comparison: Positive control (paclitaxel) vs. solvent control.

- Outcome: Apoptosis (Annexin V/PI flow cytometry).

- Time: 24h vs. 48h exposure .

Q. Tables for Key Data Comparison

| Parameter | Reported Values | Sources |

|---|---|---|

| Molecular Weight | 323.34 g/mol | NMR/HR-MS |

| IC₅₀ (Antioxidant) | 28.5 µg/mL (DPPH) | 42.7 µg/mL (FRAP) |

| Plasma Half-life | 2.3 ± 0.4h (rat, IV) | PK study |

Properties

IUPAC Name |

1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAJHNFBCLZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235760 | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86680-32-2 | |

| Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrusinine I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.